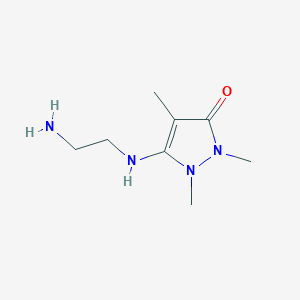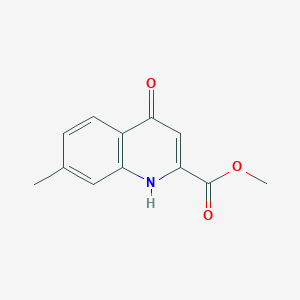![molecular formula C6H5N3NaO B8348706 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, sodium salt (1:1)](/img/structure/B8348706.png)
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, sodium salt (1:1)
Vue d'ensemble
Description
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, sodium salt (1:1) is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is known for its unique structural features and potential applications in various fields such as chemistry, biology, and medicine. The presence of the triazole ring fused with the pyridine ring imparts distinctive chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, sodium salt (1:1) typically involves the reaction of 1,2,4-triazolo[4,3-a]pyridinium tetrafluoroborates with metal complexes such as rhodium and palladium under mild basic conditions. For instance, the reaction with [RhCl(COD)]2 and [PdCl(allyl)]2 in the presence of triethylamine (Et3N) and tetrahydrofuran (THF) at room temperature yields the corresponding rhodium and palladium complexes .
Industrial Production Methods
Industrial production methods for 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, sodium salt (1:1) are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and development purposes.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, sodium salt (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazole or pyridine rings.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and solvents like THF or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyridine N-oxides, while reduction can produce triazolopyridine derivatives with modified ring structures.
Applications De Recherche Scientifique
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, sodium salt (1:1) has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, sodium salt (1:1) involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation in cancer cells . The compound’s structure allows it to interact with various enzymes and receptors, modulating their functions and pathways.
Comparaison Avec Des Composés Similaires
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, sodium salt (1:1) can be compared with other similar compounds such as:
1,2,4-Triazolo[4,3-a]pyrazine derivatives: These compounds also contain the triazole ring fused with a different heterocycle and exhibit similar biological activities.
1,2,4-Triazolo[4,3-a]quinolines: These derivatives have a quinoline ring fused with the triazole ring and are used in similar applications.
1,2,4-Triazolo[3,4-a]isoquinolines: These compounds have an isoquinoline ring fused with the triazole ring and are explored for their unique chemical properties.
The uniqueness of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, sodium salt (1:1) lies in its specific structural arrangement and the resulting chemical properties, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C6H5N3NaO |
|---|---|
Poids moléculaire |
158.11 g/mol |
InChI |
InChI=1S/C6H5N3O.Na/c10-6-8-7-5-3-1-2-4-9(5)6;/h1-4H,(H,8,10); |
Clé InChI |
ZZTYRNGNHWIJFN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NNC(=O)N2C=C1.[Na] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![methyl [N-(2-cyanophenyl)amino]acetate](/img/structure/B8348648.png)







